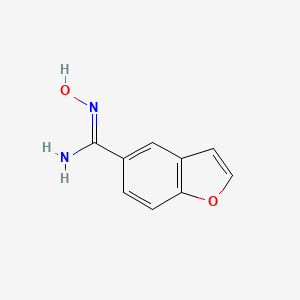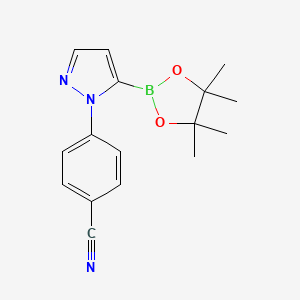![molecular formula C5H9ClN2OS B1396957 [(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332529-56-2](/img/structure/B1396957.png)
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Descripción general
Descripción
The compound “[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with various reagents. For instance, aminothiazole Schiff base ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density indicate that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, and oxidation reactions may take place . For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues were produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Anticancer Research
Thiazole derivatives have been explored for their potential anticancer properties. A study published in 2019 investigated the design, synthesis, and anticancer evaluation of certain thiazole compounds .
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of thiazole compounds. A novel α-amino phosphonate containing a thiazole moiety was synthesized and evaluated for its potential antimicrobial activity .
Analgesic and Anti-inflammatory Activities
Thiazoles have shown significant analgesic and anti-inflammatory activities in various studies, indicating their potential application in pain and inflammation management .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, suggesting their use in antitumor and cytotoxic research .
Antifungal Activity
A series of thiazole compounds were synthesized and screened for their antifungal activity, highlighting another important application in the field of infectious diseases .
Drug Development
The structural simplicity and drug-like properties of thiazole derivatives make them attractive candidates for drug development research .
Chromatography and Mass Spectrometry
Thiazole compounds are used as reference standards in chromatography and mass spectrometry to ensure accurate results in life science research .
Synthesis of Simpler Molecules
Researchers have focused on synthesizing simpler molecules with thiazole cores to obtain compounds with more suitable drug-like properties for various applications .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include [(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets of [(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that [(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride could influence multiple pathways, potentially leading to various downstream effects.
Result of Action
Based on the known activities of thiazole derivatives , it can be inferred that the compound may have a range of potential effects at the molecular and cellular levels.
Direcciones Futuras
Thiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on developing novel therapeutic agents based on thiazole derivatives for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Propiedades
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-8-5-7-3-4(2-6)9-5;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHGRNNHVCQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)








![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)
![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
